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Compound of Interest

Compound Name: AP1867-3-(aminoethoxy)

Cat. No.: B10824621 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867, a cornerstone molecule in the field

of chemical genetics. We will delve into its mechanism of action, its pivotal role in the

development of the degradation tag (dTAG) system, and provide detailed experimental

protocols for its application in targeted protein degradation and inducible dimerization.

Core Concepts: AP1867 and the "Bump-and-Hole"
Strategy
AP1867 is a synthetic, cell-permeable ligand designed to specifically interact with a

synthetically altered protein, the F36V mutant of the FK506-binding protein 12 (FKBP12). The

wild-type FKBP12 protein has a binding pocket that accommodates natural ligands like FK506

and rapamycin. The F36V mutation, where phenylalanine at position 36 is replaced by a

smaller valine residue, creates an enlarged hydrophobic pocket or "hole". AP1867 possesses a

complementary bulky group or "bump" that allows it to bind with high affinity and specificity to

the engineered FKBP12F36V variant, while having a significantly lower affinity for the wild-type

FKBP12.[1] This "bump-and-hole" approach forms the basis of a powerful chemical genetics

platform, enabling researchers to control the fate and function of specific proteins in a highly

selective manner.
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AP1867 as a Precursor to the dTAG System for
Targeted Protein Degradation
The most prominent application of AP1867 is as a foundational component of the degradation

tag (dTAG) system. This technology allows for the rapid, selective, and reversible degradation

of virtually any intracellular protein of interest (POI). The dTAG system utilizes

heterobifunctional molecules, known as dTAGs, which are derived from AP1867.

A dTAG molecule consists of three key components:

An AP1867 analog that specifically binds to the FKBP12F36V tag.

A linker of varying length and composition.

A ligand for an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau

(VHL).

When a POI is fused with the FKBP12F36V tag, the addition of a dTAG molecule induces the

formation of a ternary complex between the FKBP12F36V-tagged protein and the recruited E3

ligase. This proximity leads to the polyubiquitination of the POI, marking it for degradation by

the proteasome.

Quantitative Data for dTAG Molecules
The efficacy of dTAG molecules is typically quantified by their half-maximal degradation

concentration (DC50) and the maximum level of degradation (Dmax). Below is a summary of

reported quantitative data for commonly used dTAG molecules.
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dTAG
Molecule

E3 Ligase
Recruited

Target
Protein

Cell Line DC50 Dmax
Referenc
e

dTAG-13 CRBN
FKBP12F3

6V-Nluc
293FT

Potent at

100 nM
>90% [2]

dTAG-13 CRBN

BRD4-

FKBP12F3

6V

MV4;11
Potent at

100 nM
>90% [2]

dTAG-13 CRBN

FKBP12F3

6V-

KRASG12

V

NIH/3T3

~50%

degradatio

n at 1 hour

>90% after

4-8 hours
[2][3]

dTAG-7 CRBN
FKBP12F3

6V-Nluc
293FT

Potent at

100 nM
>90% [2]

dTAGV-1 VHL
FKBP12F3

6V fusions
-

Comparabl

e to dTAG-

13

>90% [4][5]

aTAG 2139 -
MTH1

fusion
Jurkat 0.27 nM 92.1% [6]

aTAG 4531 -
MTH1

fusion
Jurkat 0.34 nM 93.1% [6]

Experimental Protocols
Generation of FKBP12F36V-tagged Cell Lines
The first step in a dTAG experiment is to generate a cell line where the protein of interest is

tagged with the FKBP12F36V degron. This can be achieved through two primary methods:

3.1.1. Lentiviral Transduction for Exogenous Expression

This method is suitable for rapid expression of the tagged protein and for situations where

endogenous gene editing is challenging.

Protocol:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.youtube.com/watch?v=ejDaPXTHDdw
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7761331/
https://www.biorxiv.org/content/10.1101/2020.03.13.980946v1.full.pdf
https://resources.rndsystems.com/pdfs/brochures/br_tpd_mkt20-11320.pdf
https://resources.rndsystems.com/pdfs/brochures/br_tpd_mkt20-11320.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cloning: Subclone the cDNA of your protein of interest into a lentiviral expression vector

containing an N-terminal or C-terminal FKBP12F36V tag (e.g., pLEX_305-N-dTAG or

pLEX_306-C-dTAG, available from Addgene).

Lentivirus Production: Co-transfect the lentiviral expression vector along with packaging

plasmids (e.g., psPAX2 and pMD2.G) into a packaging cell line like HEK293T.

Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-

transfection.

Transduction: Transduce the target cell line with the collected lentivirus in the presence of

polybrene (8 µg/mL).

Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g.,

puromycin).

Validation: Confirm the expression of the FKBP12F36V-tagged protein by Western blotting

using an antibody against the protein of interest or an antibody against the tag (e.g., HA-tag,

often included in the construct).

3.1.2. CRISPR/Cas9-mediated Endogenous Knock-in

This approach allows for the study of the endogenously expressed protein at its native locus,

providing a more physiologically relevant model.

Protocol:

Guide RNA Design: Design a single-guide RNA (sgRNA) that targets the genomic locus near

the start (for N-terminal tagging) or stop (for C-terminal tagging) codon of your gene of

interest.

Donor Plasmid Construction: Create a donor plasmid containing the FKBP12F36V tag

sequence flanked by homology arms (~800 bp) corresponding to the genomic sequences

upstream and downstream of the Cas9 cut site. The donor plasmid should also contain a

selection marker (e.g., puromycin or blasticidin resistance cassette) flanked by loxP sites for

potential future removal.
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Transfection: Co-transfect the sgRNA/Cas9 expression plasmid and the donor plasmid into

the target cell line.

Selection: Select for cells that have successfully integrated the donor plasmid using the

appropriate antibiotic.

Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell

sorting (FACS).

Screening and Validation: Screen the clones by PCR to confirm the correct integration of the

FKBP12F36V tag. Further validate the expression of the tagged protein at the correct size by

Western blotting. Sequence the genomic locus to confirm in-frame insertion.

Targeted Protein Degradation Experiment
Protocol:

Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density.

dTAG Treatment: Treat the cells with the desired dTAG molecule (e.g., dTAG-13) at various

concentrations (e.g., 1 nM to 1 µM) and for different durations (e.g., 0, 1, 2, 4, 8, 24 hours). A

DMSO-treated control should always be included.

Cell Lysis: Harvest the cells at the indicated time points and lyse them in a suitable lysis

buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a standard

assay (e.g., BCA assay).

Western Blotting:

Separate equal amounts of protein from each sample by SDS-PAGE.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).
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Incubate the membrane with a primary antibody against the protein of interest. A loading

control antibody (e.g., GAPDH, β-actin) should also be used.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the

protein bands using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities using image analysis software. Normalize the

intensity of the target protein band to the loading control. Calculate the percentage of protein

remaining relative to the DMSO-treated control.

Visualizing Workflows and Signaling Pathways
Experimental Workflow for the dTAG System
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Caption: Experimental workflow for the dTAG system.

dTAG-mediated Degradation of BRD4 and its Impact on
Downstream Signaling
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Caption: dTAG-mediated degradation of BRD4.
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dTAG-mediated Degradation of KRASG12V and
Inhibition of Downstream Signaling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b10824621?utm_src=pdf-body-img
https://www.benchchem.com/product/b10824621?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC23423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC23423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6295913/
https://www.youtube.com/watch?v=ejDaPXTHDdw
https://pmc.ncbi.nlm.nih.gov/articles/PMC7761331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7761331/
https://www.biorxiv.org/content/10.1101/2020.03.13.980946v1.full.pdf
https://resources.rndsystems.com/pdfs/brochures/br_tpd_mkt20-11320.pdf
https://www.benchchem.com/product/b10824621#understanding-the-role-of-ap1867-in-chemical-genetics
https://www.benchchem.com/product/b10824621#understanding-the-role-of-ap1867-in-chemical-genetics
https://www.benchchem.com/product/b10824621#understanding-the-role-of-ap1867-in-chemical-genetics
https://www.benchchem.com/product/b10824621#understanding-the-role-of-ap1867-in-chemical-genetics
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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